molecular formula C9H16N2O2 B1521383 tert-butyl N-(1-cyanopropyl)carbamate CAS No. 657424-07-2

tert-butyl N-(1-cyanopropyl)carbamate

Cat. No.: B1521383
CAS No.: 657424-07-2
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyanopropyl)carbamate: is an organic compound with the molecular formula C9H16N2O2. It is a derivative of carbamic acid and features a tert-butyl group, a cyanopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyanopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyanopropyl halide under basic conditions. A common method includes:

    Starting Materials: tert-Butyl carbamate and 1-bromopropane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The tert-butyl carbamate is dissolved in DMF, followed by the addition of potassium carbonate. 1-Bromopropane is then added dropwise, and the mixture is stirred at room temperature for several hours. The product is isolated by extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyanopropyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyanopropyl group can participate in nucleophilic substitution reactions, where the cyanide ion acts as a leaving group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form nitriles or reduction to yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted carbamates or amines.

    Hydrolysis: tert-Butylamine and carbon dioxide.

    Oxidation: Corresponding nitriles.

    Reduction: Primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-cyanopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of pharmaceuticals. Its ability to form stable carbamate bonds is exploited in drug design and development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a stabilizer and a precursor for other functional materials.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyanopropyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The cyanopropyl group can participate in further chemical transformations, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-cyanopropyl)carbamate: Similar structure but with a different position of the cyanopropyl group.

    tert-Butyl N-(2-cyanopropyl)carbamate: Another positional isomer with distinct reactivity.

    tert-Butyl N-(1-cyanoethyl)carbamate: A shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

tert-Butyl N-(1-cyanopropyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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